![molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9](/img/structure/B1315493.png)

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

Übersicht

Beschreibung

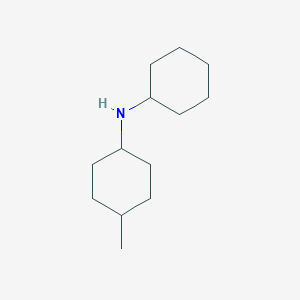

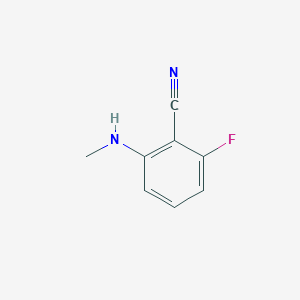

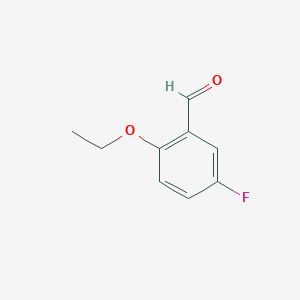

“1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-” is a chemical compound commonly known as 4-(2-Morpholinoethoxy)aniline (MEA). It has a molecular formula of C12H19N3O2 .

Synthesis Analysis

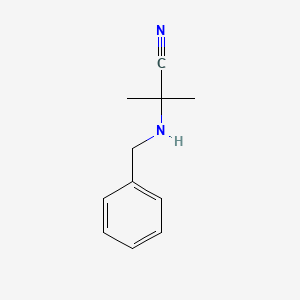

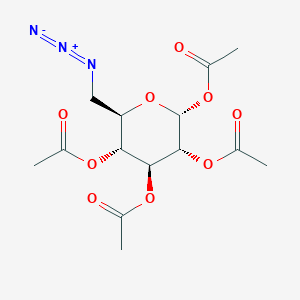

The synthesis of MEA involves the reaction of 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine in ethanol. Palladium on carbon (Pd/C) is added as a catalyst. The reaction vessel is purged with nitrogen and then stirred under a hydrogen atmosphere for 18 hours . The product is filtered through a Celite plug, and the plug is washed with ethanol. The diamine is used without further purification .Chemical Reactions Analysis

The primary chemical reaction involving MEA is its synthesis from 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine . Other reactions, such as those leading to the formation of derivatives of MEA, are not well-documented in the available sources.Physical And Chemical Properties Analysis

MEA is a pale yellow crystalline powder. Other physical and chemical properties, such as boiling point and solubility, are not provided in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

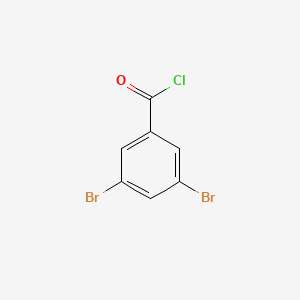

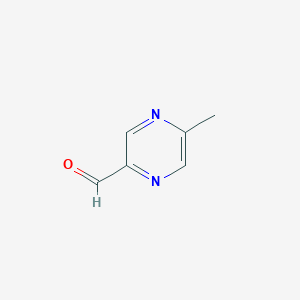

The chemical compound 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-, has been a subject of interest in various synthesis and chemical property studies. It has been involved in the synthesis of complex molecules, demonstrating its versatility as a building block in organic chemistry. For example, studies have shown its use in the synthesis of 2-(hydroxyphenylamino)- and 2-(aminophenylamino)-4-methylquinolines and N,N′-bis(4-methylquinolin-2-yl)benzenediamines, highlighting its role in forming compounds with potential applications in medicinal chemistry and materials science (Aleksanyan & Ambartsumyan, 2013).

Antimicrobial Activities

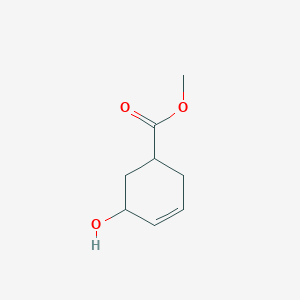

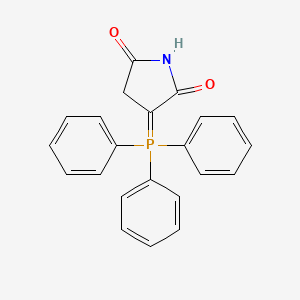

The compound has been explored for its potential in creating antimicrobial agents. Research into novel 1,2,4-Triazole derivatives, involving reactions with various primary amines including morpholine, showed some of these synthesized compounds possess good to moderate activities against test microorganisms, indicating the importance of morpholine derivatives in developing new antimicrobial strategies (Bektaş et al., 2007).

Photodynamic Therapy Applications

Moreover, the compound's derivatives have been investigated for their applications in photodynamic therapy (PDT). Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized, with studies revealing moderate to high quantum yields of singlet oxygen production. Their potential for PDT was investigated in vitro using cancer cell lines, showing promising biological effects against certain types of cancer, thus demonstrating the therapeutic potential of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- derivatives (Kucińska et al., 2015).

Tuberculostatic Activity

The compound has also been utilized in the synthesis of derivatives with potential tuberculostatic activity. Studies involving the synthesis of 1,1-bis-methylthio-2-nitro-ethene derivatives and their subsequent testing for tuberculostatic activity highlighted the chemical's role in generating novel compounds that may contribute to tuberculosis treatment strategies, underscoring the compound's utility in medicinal chemistry (Foks et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIRYWCUGOTOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514445 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- | |

CAS RN |

75328-29-9 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)